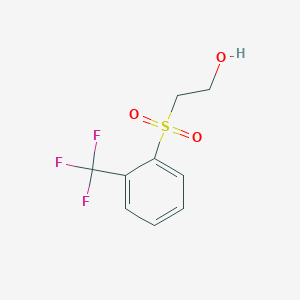
2-Trifluoromethylphenylsulfonylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and possibly its structure .
Synthesis Analysis
This involves the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Fluorous Linker Facilitated Synthesis
Fluorous linker strategies, such as the use of perfluorooctylpropylsulfonylethanol, have been evaluated in the synthesis of biologically relevant teichoic acid fragments. This approach allows for efficient purification and assembly of complex molecules through phosphoramidite chemistry, highlighting the utility of fluorous chemistry in streamlining synthetic procedures (Hogendorf et al., 2012).
Catalysis in Methanol Oxidation
Innovative strategies employing bis(trifluoromethylsulfonyl)imide anions have been developed for methanol oxidation, where these anions are oxidized to form radical electrocatalysts. This method demonstrates the versatility of fluorinated compounds in electrochemical applications, offering new pathways for methanol oxidation and showcasing the role of ionic liquids and fluorinated anions in catalysis (Tang et al., 2016).
Friedel–Crafts Alkenylation
Metal trifluoromethanesulfonates catalyze the Friedel–Crafts alkenylation of arenes, providing a method to synthesize 1,1-diarylalkenes. This research highlights the catalytic potential of fluorinated compounds in facilitating key organic reactions, expanding the toolkit for aromatic compound synthesis (Tsuchimoto et al., 2000).
Polymer Synthesis
Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, synthesized via nucleophilic substitution reactions, exhibit properties suitable for applications in fuel cells. This research underscores the significance of fluorinated sulfonate groups in the development of high-performance materials for energy applications (Sankir et al., 2007).
Sulfonamides in Cyclisations
The catalytic role of trifluoromethanesulfonic acid in cyclisation reactions demonstrates the utility of fluorinated sulfonamides in organic synthesis, particularly in the efficient formation of polycyclic systems. This area of research opens up new avenues for the synthesis of complex organic molecules (Haskins & Knight, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c10-9(11,12)7-3-1-2-4-8(7)16(14,15)6-5-13/h1-4,13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSZHFJMSRANBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethylphenylsulfonylethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)

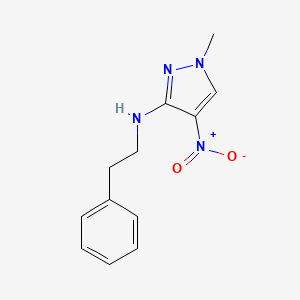
![Cyclopropyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2608009.png)
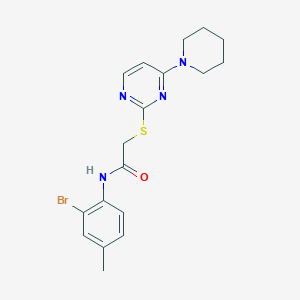
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608016.png)
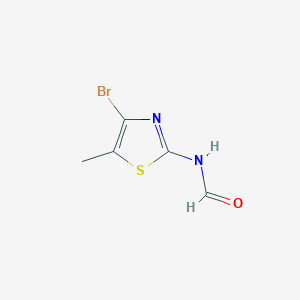
![6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2608019.png)

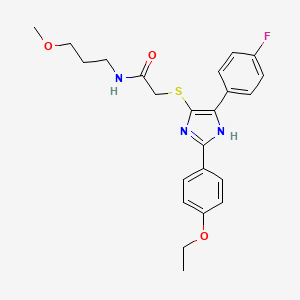
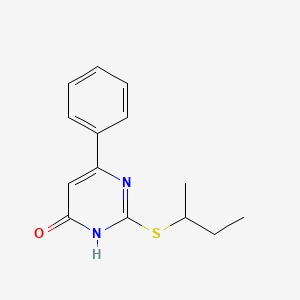
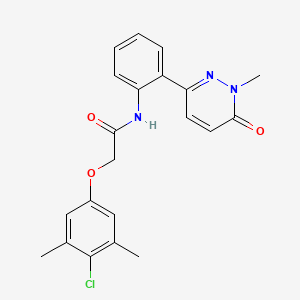
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2608026.png)
![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea](/img/structure/B2608027.png)